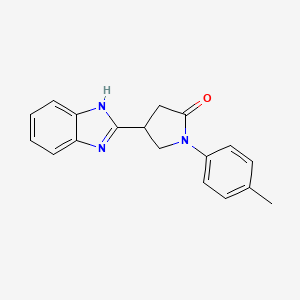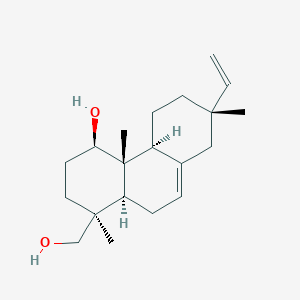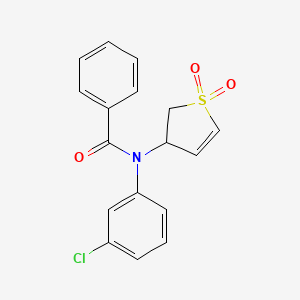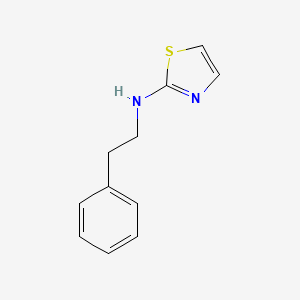![molecular formula C10H9N3S B2667401 [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile CAS No. 2109371-87-9](/img/structure/B2667401.png)
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile is a unique chemical with a complex structure. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature . Molecular Structure Analysis
The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds, including those resembling the structure of [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile, have been investigated for their potent activities against the gastric pathogen Helicobacter pylori. These compounds, such as a prototype carbamate, demonstrated low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to common treatments like metronidazole or clarithromycin. Additionally, these compounds showed a low rate of resistance development, making them promising candidates for novel anti-H. pylori agents (Carcanague et al., 2002).
Antifungal and Antibacterial Properties
Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives synthesized by reacting with benzoxazole/benzimidazole-2-thioles showed significant antimicrobial activities against a range of bacterial and fungal strains. These compounds illustrated a potential for broad-spectrum antimicrobial applications, indicating the versatility of benzimidazole derivatives in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Chemical Synthesis and Modification
Research on benzimidazole derivatives including this compound focuses on their synthesis and potential for creating new compounds with varied biological activities. For instance, novel heterocyclic compounds containing benzimidazole derivatives were synthesized, showing effective antimicrobial activity against several pathogenic bacterial strains. This highlights the compound's role as a key intermediate in synthesizing new molecules with potential pharmacological applications (Bassyouni et al., 2012).
Antihelminthic and Anthelmintic Resistance
Some benzimidazole derivatives have been explored for their antihelminthic activities. For example, methyl [5-propylthio-1H-benzimidazol-2-yl]carbamate, a widely used anthelmintic for controlling gastrointestinal and lung nematodes, has been studied for its electrochemical oxidation characteristics, providing insights into its metabolic transformation and potency (Gibson et al., 2016).
Synthetic Methodologies
Research into synthetic methodologies involving benzimidazole derivatives has led to the development of efficient procedures for creating substituted benzimidazoles, showcasing the compound's utility in organic synthesis and potential for generating a wide array of bioactive molecules (Bahrami et al., 2007).
Orientations Futures
The future directions for research on [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The benzimidazole moiety, in particular, is a promising pharmacophore with a wide range of biological activities .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCSZDQBZMQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)

![ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)




![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

![2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2667339.png)
